Cholinesterase Inhibition: Methylene Violet 3RAX vs. Safranin O
Methylene Violet 3RAX inhibits human erythrocyte acetylcholinesterase (AChE) with a Ki of 1.58 μM (hyperbolic non‑competitive) and human plasma butyrylcholinesterase (BChE) with a Ki of 0.51 μM (linear competitive) [1]. In contrast, Safranin O exhibits a more potent Ki for AChE (0.69 μM, hyperbolic non‑competitive) and a comparable Ki for BChE (0.44 μM, linear competitive) [2]. This difference in AChE potency (2.3‑fold) and the distinct inhibition mechanisms must be considered when selecting a probe for cholinergic enzyme studies.
| Evidence Dimension | AChE Inhibition Ki (human erythrocyte) |
|---|---|
| Target Compound Data | Ki = 1.58 ± 0.36 μM |
| Comparator Or Baseline | Safranin O: Ki = 0.69 ± 0.13 μM |
| Quantified Difference | Methylene Violet 3RAX is 2.3‑fold less potent than Safranin O for AChE |
| Conditions | Hyperbolic non‑competitive inhibition; α = 1, β = 0.12 ± 0.0003 [1] |
Why This Matters
Researchers requiring a less potent or mechanistically distinct AChE inhibitor for Alzheimer's disease studies should select Methylene Violet 3RAX over Safranin O.
- [1] Onder, S., Biberoglu, K., Tacal, O. (2019). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by methylene violet 3RAX. Chemico-Biological Interactions, 314, 108845. View Source
- [2] Onder, S., Sari, S., Tacal, O. (2021). Inhibition of cholinesterases by safranin O: Integration of inhibition kinetics with molecular docking simulations. Archives of Biochemistry and Biophysics, 698, 108728. View Source
